
Acenaphthylene-1,2-diol;benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acenaphthylene-1,2-diol;benzoic acid is a compound that combines the structural features of acenaphthylene and benzoic acid Acenaphthylene is a polycyclic aromatic hydrocarbon, while benzoic acid is a simple aromatic carboxylic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acenaphthylene-1,2-diol;benzoic acid typically involves the following steps:
Formation of Acenaphthylene-1,2-diol: This can be achieved through the hydroxylation of acenaphthylene using reagents such as osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under controlled conditions.
Attachment of Benzoic Acid: The benzoic acid moiety can be introduced through a Friedel-Crafts acylation reaction, where acenaphthylene-1,2-diol reacts with benzoyl chloride (C₆H₅COCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxylation and acylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Acenaphthylene-1,2-diol;benzoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃), potassium dichromate (K₂Cr₂O₇), sulfuric acid (H₂SO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), ethanol (C₂H₅OH)
Substitution: Benzoyl chloride (C₆H₅COCl), aluminum chloride (AlCl₃), nitric acid (HNO₃)
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids
Reduction: Formation of alcohols or alkanes
Substitution: Formation of substituted aromatic compounds
Applications De Recherche Scientifique
Acenaphthylene-1,2-diol;benzoic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of acenaphthylene-1,2-diol;benzoic acid involves its interaction with specific molecular targets and pathways. The diol group can form hydrogen bonds with enzymes or receptors, modulating their activity. The aromatic rings can participate in π-π interactions, enhancing binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene-1,2-diol: Similar structure but lacks the benzoic acid moiety.
Phenanthrene-1,2-diol: Another polycyclic aromatic diol with different ring structure.
Benzoic Acid Derivatives: Compounds like salicylic acid and p-aminobenzoic acid share the benzoic acid core but have different functional groups.
Uniqueness
Acenaphthylene-1,2-diol;benzoic acid is unique due to the combination of polycyclic aromatic and carboxylic acid functionalities, providing a versatile platform for chemical modifications and applications
Propriétés
Numéro CAS |
92825-47-3 |
|---|---|
Formule moléculaire |
C26H20O6 |
Poids moléculaire |
428.4 g/mol |
Nom IUPAC |
acenaphthylene-1,2-diol;benzoic acid |
InChI |
InChI=1S/C12H8O2.2C7H6O2/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)14;2*8-7(9)6-4-2-1-3-5-6/h1-6,13-14H;2*1-5H,(H,8,9) |
Clé InChI |
JBBWRQZPRANUKP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.C1=CC2=C3C(=C1)C(=C(C3=CC=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


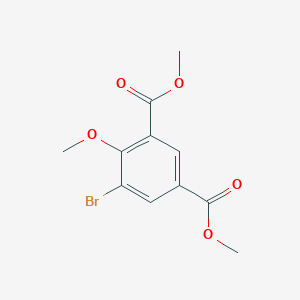
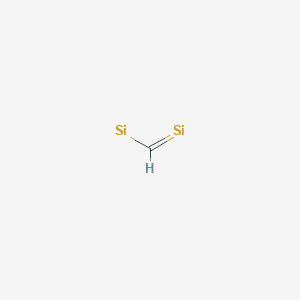

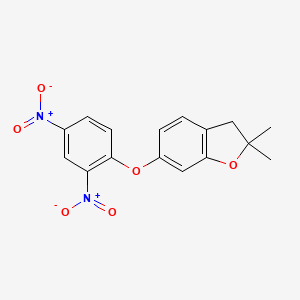
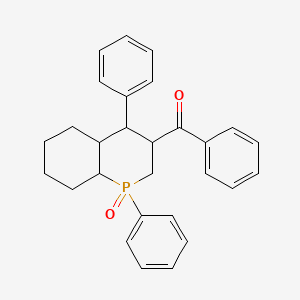
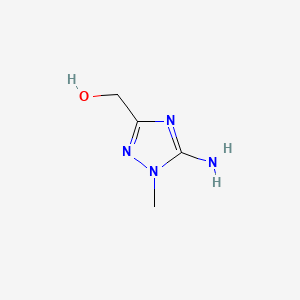
![1-[4-(Morpholin-4-yl)buta-1,3-diyn-1-yl]cyclododecan-1-ol](/img/structure/B14357645.png)
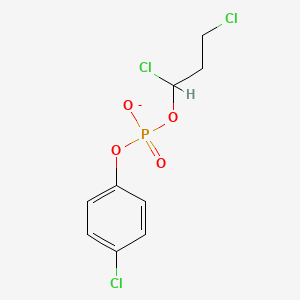

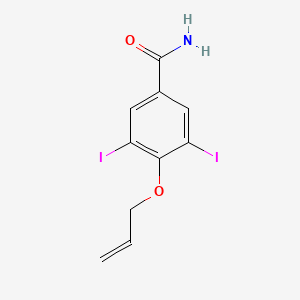
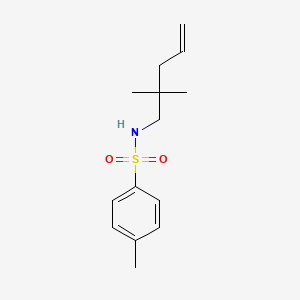
![4-(Heptyloxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14357672.png)
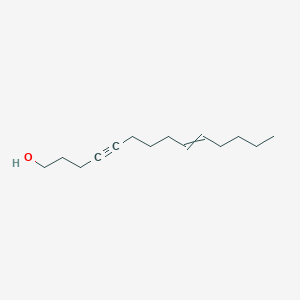
![5-[(14-Bromotetradecyl)oxy]naphthalen-1-OL](/img/structure/B14357677.png)
